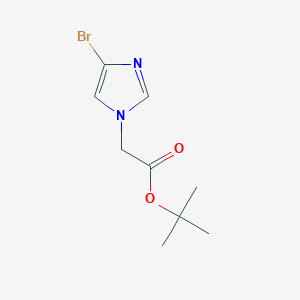

tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate

Description

The exact mass of the compound tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(4-bromoimidazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)5-12-4-7(10)11-6-12/h4,6H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYHBBPAZCTFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=C(N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732477 | |

| Record name | tert-Butyl (4-bromo-1H-imidazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877399-17-2 | |

| Record name | tert-Butyl (4-bromo-1H-imidazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate, a valuable building block in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. The guide elucidates the synthesis of the key precursors, 4-bromo-1H-imidazole and tert-butyl bromoacetate, and culminates in the N-alkylation reaction to yield the target compound. Emphasis is placed on the mechanistic rationale behind the experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: Significance of Substituted Imidazoles

The imidazole nucleus is a ubiquitous scaffold in medicinal chemistry, present in a wide array of biologically active compounds. The functionalization of the imidazole ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profiles. The target molecule, tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate, incorporates two key functionalities: a bromine atom at the C4 position and a tert-butyl acetate group at the N1 position. The bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, while the ester moiety can be hydrolyzed to the corresponding carboxylic acid, providing a point of attachment for other molecular fragments.

Retrosynthetic Analysis and Overall Strategy

The synthesis of tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate is most logically approached through a convergent strategy. The key disconnection lies at the N1-C bond of the imidazole ring, suggesting an N-alkylation of 4-bromo-1H-imidazole with a suitable tert-butyl acetate synthon. This retrosynthetic approach is outlined below.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

Synthesis of 4-bromo-1H-imidazole

The synthesis of 4-bromo-1H-imidazole can be efficiently achieved from the readily available 2,4,5-tribromoimidazole via selective debromination.

Reaction Scheme:

Caption: Synthesis of 4-bromo-1H-imidazole.

Experimental Protocol:

A detailed procedure for the synthesis of 4-bromo-1H-imidazole from 2,4,5-tribromoimidazole is as follows[1]:

-

To a single-necked flask, add 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite (101.5 g, 806 mmol), and water (500 mL).

-

Heat the reaction mixture to 110 °C and stir for 6 hours.

-

After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 4-bromo-1H-imidazole.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |

| 2,4,5-Tribromoimidazole | 304.79 | 49 | 161 | 1.0 |

| Sodium Sulfite | 126.04 | 101.5 | 806 | 5.0 |

| Water | 18.02 | 500 mL | - | - |

Causality of Experimental Choices:

-

Sodium sulfite acts as the reducing agent to selectively remove the bromine atoms at the 2 and 5 positions of the imidazole ring. The C4-bromo bond is less susceptible to reduction under these conditions.

-

Water serves as an inexpensive and environmentally benign solvent for this reaction.

-

Heating to 110 °C provides the necessary activation energy for the debromination reaction to proceed at a reasonable rate.

Synthesis of tert-Butyl Bromoacetate

tert-Butyl bromoacetate is a key reagent for the N-alkylation step. It can be synthesized from bromoacetic acid and isobutylene using a strong acidic cation exchange resin as a catalyst.

Reaction Scheme:

Caption: Synthesis of tert-butyl bromoacetate.

Experimental Protocol:

A representative procedure for the synthesis of tert-butyl bromoacetate is as follows[2]:

-

In a reaction vessel, combine bromoacetic acid (139 g, 1.0 mol) and tetrahydrofuran (400 mL).

-

Add a perfluorosulfonic acid resin catalyst (17.5 kg).

-

Cool the mixture to 10-15 °C and slowly bubble in isobutylene gas (78.5 kg, 1.4 mol).

-

Maintain the reaction for 5 hours, monitoring for the complete consumption of bromoacetic acid by TLC.

-

Upon completion, filter to recover the catalyst.

-

The filtrate is subjected to reduced pressure distillation to remove the solvent, followed by distillation to collect the product at 160-165 °C.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Equiv. |

| Bromoacetic Acid | 138.95 | 139 kg | 1.0 kmol | 1.0 |

| Isobutylene | 56.11 | 78.5 kg | 1.4 kmol | 1.4 |

| Perfluorosulfonic acid resin | - | 17.5 kg | - | - |

| Tetrahydrofuran | 72.11 | 400 L | - | - |

Causality of Experimental Choices:

-

Isobutylene serves as the source of the tert-butyl group.

-

The strong acidic cation exchange resin catalyzes the esterification reaction by protonating the bromoacetic acid, making it more susceptible to nucleophilic attack by isobutylene. This heterogeneous catalyst is easily removed by filtration.

-

Tetrahydrofuran is used as a solvent to facilitate the reaction between the solid bromoacetic acid and gaseous isobutylene.

N-Alkylation of 4-bromo-1H-imidazole

The final step in the synthesis is the N-alkylation of 4-bromo-1H-imidazole with tert-butyl bromoacetate. This reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Reaction Scheme:

Sources

physicochemical properties of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate

An In-depth Technical Guide: Physicochemical Properties of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate

Executive Summary

tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a functionalized building block, it serves as a critical intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. Its structure is analogous to key precursors for potent drugs, such as Zoledronic Acid, suggesting its utility in creating diversified molecular libraries. The presence of a bromine atom offers a reactive handle for cross-coupling reactions, while the acid-labile tert-butyl ester provides a convenient protecting group for a carboxylic acid functionality. This guide provides a comprehensive overview of its known and predicted physicochemical properties, synthesis, reactivity, and analytical characterization, offering a foundational resource for researchers aiming to incorporate this versatile molecule into their discovery and development workflows.

Introduction and Strategic Importance

In the landscape of drug discovery, heterocyclic scaffolds are paramount due to their ability to engage in a wide range of biological interactions. Imidazole derivatives, in particular, are ubiquitous in bioactive molecules. tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate emerges as a strategically designed intermediate. It combines three key functional elements:

-

The Imidazole Core: A fundamental component of many biologically active compounds.

-

The Bromo Substituent: A versatile functional group that can be readily transformed through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling rapid diversification and structure-activity relationship (SAR) studies.

-

The tert-Butyl Acetate Side Chain: This moiety introduces a protected carboxylic acid. The tert-butyl group is a well-established acid-labile protecting group, allowing for its selective removal under mild acidic conditions without affecting other sensitive parts of the molecule. The non-brominated analog is a documented precursor in the synthesis of Zoledronic Acid, a potent bisphosphonate used in the treatment of bone disorders.[1][2] This precedent underscores the industrial and pharmaceutical relevance of this molecular framework.

This guide aims to consolidate the available data and provide expert-driven insights into the handling, characterization, and synthetic utility of this compound.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is essential for its effective use in a laboratory setting, from reaction setup to purification and storage. While extensive experimental data for this specific molecule is not widely published, we can compile its core identifiers and predict key properties based on its structure and data from closely related analogues.

| Property | Value / Description | Source |

| IUPAC Name | tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate | [3] |

| CAS Number | 877399-17-2 | [3][4] |

| Molecular Formula | C₉H₁₃BrN₂O₂ | [5][6] |

| Molecular Weight | 261.12 g/mol | [3][7] |

| Monoisotopic Mass | 260.01605 Da | [5] |

| Appearance | Expected to be an off-white to yellow solid or a viscous oil at room temperature, based on analogues. | Inferred |

| Melting Point | Experimental data not available. The non-brominated analogue, tert-butyl 2-(1H-imidazol-1-yl)acetate, has a melting point of 111.3–113.2 °C.[8] | |

| Boiling Point | Not determined. Likely to decompose upon heating at atmospheric pressure. | Inferred |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, chloroform, and methanol. Limited solubility in water is expected. | Inferred |

| Predicted XlogP | 2.0 | [5] |

Synthesis and Chemical Reactivity

The true value of an intermediate lies in its synthesis and subsequent chemical transformations. The structure of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate is amenable to a straightforward synthesis and offers multiple avenues for further modification.

Proposed Synthetic Pathway

The most logical and field-proven approach for synthesizing this compound is through the N-alkylation of 4-bromo-1H-imidazole. This reaction follows a standard Sₙ2 mechanism.

Causality of Experimental Design:

-

Nucleophile: The deprotonated nitrogen of 4-bromo-1H-imidazole acts as the nucleophile.

-

Electrophile: tert-Butyl bromoacetate provides the electrophilic carbon center, with the bromide serving as an excellent leaving group.

-

Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is employed. Its role is to scavenge the acidic imidazole proton, thereby activating it for nucleophilic attack without competing in the alkylation reaction.

-

Solvent: A polar aprotic solvent like ethyl acetate or acetonitrile is ideal to dissolve the reactants and facilitate the Sₙ2 reaction.

Caption: Proposed synthesis via N-alkylation.

Key Chemical Reactivity Profile

The compound's utility is defined by the reactivity of its functional groups.

Caption: Key reaction pathways for the title compound.

-

Acid-Catalyzed Ester Cleavage: The tert-butyl ester is designed for easy removal. Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or titanium tetrachloride, efficiently cleaves the ester to yield the corresponding carboxylic acid.[9] This deprotection is mechanistically driven by the formation of a stable tert-butyl carbocation. This transformation is fundamental for revealing the carboxylic acid functionality for subsequent reactions, such as amide bond formation.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond on the imidazole ring is a prime site for modification. It can readily participate in a variety of cross-coupling reactions, allowing for the attachment of aryl, heteroaryl, or alkynyl groups. This capability is invaluable in drug discovery for rapidly building a library of analogues to explore the chemical space around the imidazole core.

Spectroscopic and Analytical Characterization

Reliable characterization is the cornerstone of chemical research. Modern analytical techniques provide a detailed fingerprint of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the elemental composition, while tandem MS provides structural information. Predicted collision cross-section (CCS) values are particularly useful for identification in complex mixtures via ion mobility-mass spectrometry.

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

| [M+H]⁺ | 261.02333 | 150.9 |

| [M+Na]⁺ | 283.00527 | 163.0 |

| [M+NH₄]⁺ | 278.04987 | 171.0 |

| [M+K]⁺ | 298.97921 | 153.3 |

| Data sourced from PubChem.[5] |

Expert Insight: The predicted CCS values serve as a valuable reference point when developing LC-MS methods. Matching both the retention time and the experimental CCS value to these predictions provides a very high degree of confidence in peak identification, fulfilling the principle of a self-validating analytical system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While public spectral data is unavailable, the ¹H and ¹³C NMR spectra can be reliably predicted based on the structure and published data for the non-brominated analogue.[8]

-

¹H NMR (Predicted):

-

~1.4-1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.

-

~4.7-4.9 ppm (singlet, 2H): The two protons of the methylene (-CH₂-) bridge between the imidazole ring and the ester.

-

~7.0-7.6 ppm (two singlets, 1H each): The two protons on the imidazole ring (C2-H and C5-H). Their precise chemical shifts will be influenced by the solvent and the electronic effect of the bromine atom.

-

-

¹³C NMR (Predicted):

-

~28 ppm: The three methyl carbons of the tert-butyl group.

-

~50 ppm: The methylene bridge carbon (-CH₂-).

-

~83 ppm: The quaternary carbon of the tert-butyl group.

-

~110-140 ppm: Signals corresponding to the three carbons of the imidazole ring. The carbon bearing the bromine (C4) would likely appear at the lower field (~110-115 ppm).

-

~166 ppm: The carbonyl carbon of the ester group.

-

Exemplary Experimental Protocols

The following protocols are provided as a guide for researchers. They are based on established procedures for analogous compounds and represent best practices in synthetic and analytical chemistry.

Protocol: Synthesis of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-1H-imidazole (1.0 eq), potassium carbonate (1.5 eq), and anhydrous ethyl acetate.

-

Addition of Alkylating Agent: While stirring vigorously, add tert-butyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 77 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes:ethyl acetate).

-

Workup: Once the starting material is consumed (typically 8-12 hours), cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with ethyl acetate.

-

Extraction: Combine the filtrates and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.

Protocol: Purity and Identity Confirmation by LC-MS

This protocol serves as a self-validating system, confirming both the purity and molecular weight of the synthesized compound.

-

System: A standard HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B.

-

Flow Rate: 0.4 mL/min.

-

Detection (UV): Monitor at 220 nm and 254 nm.

-

Detection (MS): Electrospray ionization in positive mode (ESI+). Scan for the expected m/z of the [M+H]⁺ ion (261.02).

Handling, Storage, and Safety

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. The compound is a potential lachrymator, similar to other bromoacetate derivatives.[10]

-

Storage: For long-term stability, store in a tightly sealed container in a cool, dry place (refrigerator recommended at 2-8 °C), protected from light and moisture.

-

Safety: Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed toxicological information.

Conclusion

tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an attractive intermediate for medicinal chemists. The strategic placement of the bromine atom and the acid-labile ester provides a dual functionality that allows for both core diversification and subsequent elaboration, paving the way for the efficient construction of novel and potent therapeutic candidates.

References

- BLDpharm. tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)

-

PubChem. tert-Butyl (1H-imidazol-1-yl)acetate. [Link]

- Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 44.

- ResearchGate.

- PubChemLite. Tert-butyl 2-(4-bromo-1h-imidazol-1-yl)

-

PubChem. tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate. [Link]

-

ResearchGate. A One-Pot and Efficient Synthesis of Zoledronic Acid Starting from Tert-butyl Imidazol-1-yl Acetate. [Link]

-

Sciforum. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. [Link]

- Singh, S. K., et al. (2008).

-

PubMed. tert-Butyl 2-(1H-imidazol-1-yl)acetate. [Link]

-

Pharmaffiliates. tert-Butyl 2-(1H-imidazol-1-yl)acetate. [Link]

- Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride...

Sources

- 1. BJOC - Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 877399-17-2|tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate|BLD Pharm [bldpharm.com]

- 5. PubChemLite - Tert-butyl 2-(4-bromo-1h-imidazol-1-yl)acetate (C9H13BrN2O2) [pubchemlite.lcsb.uni.lu]

- 6. tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate | C9H13BrN2O2 | CID 59599442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. tert-Butyl bromoacetate | 5292-43-3 [chemicalbook.com]

A Comprehensive Technical Guide to tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate

This technical guide provides an in-depth overview of tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document covers its chemical identity, synthesis, handling, and potential applications, offering field-proven insights into its use.

Core Compound Identification

Tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate is a substituted imidazole derivative incorporating a bromine atom on the imidazole ring and a tert-butyl acetate moiety attached to a nitrogen atom. This combination of functional groups makes it a versatile intermediate in organic synthesis.

| Identifier | Value | Source |

| CAS Number | 877399-17-2 | [1][2] |

| Molecular Formula | C₉H₁₃BrN₂O₂ | [2] |

| Molecular Weight | 261.12 g/mol | |

| IUPAC Name | tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate | [2] |

| InChI Key | CXYHBBPAZCTFSQ-UHFFFAOYSA-N | |

| Canonical SMILES | CC(C)(C)OC(=O)CN1C=C(N=C1)Br |

Synthesis and Mechanism

The synthesis of tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate is typically achieved through the N-alkylation of 4-bromo-1H-imidazole with a suitable tert-butyl haloacetate, such as tert-butyl bromoacetate or tert-butyl chloroacetate. This reaction is a classic example of nucleophilic substitution where the imidazole nitrogen acts as the nucleophile.

The causality behind this experimental choice lies in the nucleophilicity of the imidazole ring nitrogen and the electrophilicity of the alpha-carbon of the tert-butyl haloacetate. The presence of a base is crucial to deprotonate the imidazole, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbon, leading to the displacement of the halide leaving group. The choice between tert-butyl bromoacetate and tert-butyl chloroacetate often comes down to a balance of reactivity and cost, with the bromo- derivative being more reactive and the chloro- derivative being more economical.[3][4][5]

Experimental Protocol: N-Alkylation of 4-bromo-1H-imidazole

This protocol is a self-validating system, designed for high yield and purity.

Materials:

-

4-bromo-1H-imidazole

-

tert-Butyl bromoacetate (or tert-butyl chloroacetate)

-

Potassium carbonate (K₂CO₃), anhydrous powder

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-1H-imidazole (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Base Addition: To the stirred solution, add anhydrous potassium carbonate (1.5-2.0 equivalents). The suspension should be stirred vigorously for 15-20 minutes at room temperature to ensure the formation of the imidazolide anion.

-

Alkylation: Slowly add tert-butyl bromoacetate (1.1-1.2 equivalents) dropwise to the reaction mixture. An exotherm may be observed.

-

Reaction Progression: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Washing: Combine the organic layers and wash with deionized water, followed by a wash with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate.

Physicochemical Properties and Spectral Data

While extensive experimental data for this specific compound is not widely published, some key properties can be predicted or are available from suppliers.

| Property | Predicted/Supplier Data |

| Appearance | Off-white to light yellow solid |

| Purity | >95% (typical from commercial suppliers) |

| Storage Temperature | 2-8 °C |

| Monoisotopic Mass | 260.01605 Da |

| Predicted m/z | [M+H]⁺: 261.02333, [M+Na]⁺: 283.00527 |

Note: Experimental spectral data (¹H NMR, ¹³C NMR, MS) should be obtained for full characterization and confirmation of structure.

Applications in Research and Drug Development

Substituted imidazoles are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. The title compound, tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate, serves as a valuable building block for the synthesis of more complex molecules.[6]

-

Scaffold for Drug Discovery: The imidazole core is a privileged scaffold in drug design due to its ability to engage in various biological interactions.

-

Site for Further Functionalization: The bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents.

-

Ester Moiety for Prodrug Strategies: The tert-butyl ester can act as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions. This functionality is also useful in prodrug strategies to improve pharmacokinetic properties.

Logical Relationship Diagram of Applications:

Caption: Key structural features and their corresponding applications in medicinal chemistry.

Safety, Handling, and Storage

As a prudent laboratory practice, tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate should be handled with care, assuming it may have hazardous properties based on its constituent functional groups.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[9] Recommended storage temperature is between 2-8 °C.

-

Reactivity: The compound is expected to be stable under normal storage conditions.[7] The bromine atom on the imidazole ring and the ester functionality are potential sites for chemical reactivity. The tert-butyl ester is susceptible to cleavage under strong acidic conditions.

Conclusion

Tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its synthesis via N-alkylation of 4-bromo-1H-imidazole is a robust and scalable method. The presence of multiple functional groups allows for a wide range of subsequent chemical transformations, making it an important tool for the development of novel compounds with potential therapeutic applications. Adherence to proper safety and handling procedures is essential when working with this and related compounds.

References

-

Organic Syntheses Procedure. (n.d.). tert-butyl bromoacetate. Retrieved from [Link]

- Supporting Information for a scientific publication. (n.d.). Synthesis route of the sulfone warhead 4.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl bromoacetate, 99%. Retrieved from [Link]

- Comet Chemical Company Ltd. (2024, March 13).

- ChemCentral.com. (2019, September 1).

- Alsughayer, A., Elassar, A. A., Mustafa, S., & Al-Sagheer, F. (2011). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives.

- Google Patents. (n.d.). CN102659588A - Synthesis method of tert-butyl bromoacetate.

- Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42.

- Singh, S. K., et al. (n.d.).

- Mokhtari Aliabad, J., Hosseini, M., Yavari, I., & Rouhani, M. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum.

- Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2012). tert-Butyl 2-(1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o445.

- Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.

- Al-Mohammed, N. N., et al. (2012). tert-Butyl 2-(1H-imidazol-1-yl)

- D'Auria, M. V., et al. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Molecules, 28(19), 6821.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center.

-

PubChem. (n.d.). tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

- Augustynek, M., et al. (n.d.). Chemical reactivity and antimicrobial activity of N-substituted maleimides. PubMed.

- D'Auria, M. V., et al. (2023).

- Meanwell, N. A. (2022). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. CRC Press.

-

PubChem. (n.d.). tert-Butyl bromoacetate. National Center for Biotechnology Information. Retrieved from [Link]

- Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865.

- El-Guesmi, N., et al. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.

- AiFChem. (2026, January 9). Oxetane Building Blocks: Essential Guide for Modern Drug Discovery.

-

NIST. (n.d.). 4-tert-Butylcyclohexyl acetate. NIST WebBook. Retrieved from [Link]

- SpectraBase. (n.d.). tert-Butyl bromide - Optional[13C NMR] - Chemical Shifts.

- Parveen, S., et al. (2025, August 5).

- Ijarse. (n.d.). Alkylation of Phenol with Tert-butyl Alcohol using (1-(4- sulfonic acid) butyl triethylammonium p -.

- Parveen, S., et al. (2025, August 5). Selective alkylation of phenol with tert-butyl alcohol catalyzed by Brönsted acidic imidazolium salts.

Sources

- 1. 877399-17-2|tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate|BLD Pharm [bldpharm.com]

- 2. tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate | C9H13BrN2O2 | CID 59599442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 4. BJOC - Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to the Spectral Analysis of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectral data for tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate, a key heterocyclic building block in medicinal chemistry. The structural elucidation of such molecules is fundamental to ensuring the integrity of research and development programs. Herein, we present a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The protocols and interpretations are grounded in established principles of spectroscopic analysis, providing a self-validating framework for researchers.

Molecular Structure and Synthesis

tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate possesses a core 4-bromo-1H-imidazole ring N-substituted with a tert-butyl acetate group. This substitution pattern is crucial for its utility as a synthetic intermediate, offering a handle for further chemical modification.

Synthesis Protocol

The synthesis of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate can be achieved via the N-alkylation of 4-bromo-1H-imidazole with tert-butyl bromoacetate. This reaction is typically carried out in the presence of a base to deprotonate the imidazole ring, facilitating the nucleophilic attack on the alkyl halide.

Experimental Protocol: Synthesis of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate

-

To a solution of 4-bromo-1H-imidazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq) at room temperature.

-

Stir the mixture for 30 minutes to ensure complete deprotonation of the imidazole.

-

Add tert-butyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate provide detailed information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the imidazole ring and the tert-butyl acetate substituent.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Imidazole H-2 | 7.5 - 7.7 | Singlet | 1H |

| Imidazole H-5 | 7.0 - 7.2 | Singlet | 1H |

| Methylene (-CH₂-) | 4.8 - 5.0 | Singlet | 2H |

| tert-Butyl (-C(CH₃)₃) | 1.4 - 1.6 | Singlet | 9H |

Justification of Predicted Chemical Shifts:

-

Imidazole Protons: The protons on the imidazole ring are in the aromatic region. The H-2 proton is typically the most downfield due to the deshielding effect of the two adjacent nitrogen atoms. The H-5 proton will be upfield relative to H-2.

-

Methylene Protons: The methylene protons adjacent to the imidazole nitrogen and the carbonyl group are expected to be significantly downfield due to the electron-withdrawing nature of these groups.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region, characteristic of alkyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 168 |

| Imidazole C-2 | 138 - 140 |

| Imidazole C-4 | 118 - 120 |

| Imidazole C-5 | 110 - 112 |

| Quaternary Carbon (-C (CH₃)₃) | 82 - 84 |

| Methylene (-CH₂-) | 50 - 52 |

| tert-Butyl (-C(CH₃ )₃) | 27 - 29 |

Justification of Predicted Chemical Shifts:

-

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear significantly downfield.

-

Imidazole Carbons: The chemical shifts of the imidazole carbons are characteristic of heterocyclic aromatic systems. The C-4 carbon, being attached to bromine, will have its chemical shift influenced by the halogen.

-

Alkyl Carbons: The quaternary carbon of the tert-butyl group and the methylene carbon will have distinct chemical shifts. The methyl carbons of the tert-butyl group will appear in the typical upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate is expected to show characteristic absorption bands for the ester and the bromo-imidazole moieties.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) Stretch | 1735 - 1750 | Strong |

| C-N (Imidazole) Stretch | 1450 - 1550 | Medium |

| C=C (Imidazole) Stretch | 1500 - 1600 | Medium |

| C-H (Aliphatic) Stretch | 2850 - 3000 | Medium |

| C-O (Ester) Stretch | 1150 - 1250 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Interpretation of Key Bands:

-

The strong absorption band around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

The bands in the 1450-1600 cm⁻¹ region are characteristic of the imidazole ring stretching vibrations.

-

The presence of a band in the 500-600 cm⁻¹ region can be attributed to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure.

Expected Molecular Ion

The molecular formula of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate is C₉H₁₃BrN₂O₂. The monoisotopic mass is approximately 260.0160 Da.[1] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

-

[M]⁺ (with ⁷⁹Br): m/z ≈ 260

-

[M+2]⁺ (with ⁸¹Br): m/z ≈ 262

Fragmentation Pattern

The molecule is expected to undergo characteristic fragmentation upon ionization.

Figure 1: Predicted mass spectrometry fragmentation pathway.

Key Fragmentation Pathways:

-

Loss of isobutylene: A common fragmentation pathway for tert-butyl esters is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, leading to a fragment ion at m/z 204/206.

-

Loss of the tert-butyl radical: Cleavage of the bond between the oxygen and the tert-butyl group would result in the loss of a tert-butyl radical (•C(CH₃)₃), giving a fragment at m/z 203/205. However, the formation of the stable tert-butyl cation is more likely.

-

Formation of the tert-butyl cation: The most stable carbocation, the tert-butyl cation ([C₄H₉]⁺), is expected to be a prominent peak at m/z 57.

-

Fragmentation of the imidazole ring: Further fragmentation of the imidazole-containing ions can also occur.

Conclusion

The comprehensive spectral analysis of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate presented in this guide provides a robust framework for its identification and characterization. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, based on established spectroscopic principles and data from analogous structures, offer a reliable reference for researchers in the field of drug discovery and development. Adherence to the described synthetic and analytical protocols will ensure the quality and integrity of this important chemical intermediate.

References

-

Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2012). tert-Butyl 2-(1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(2), o445. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. (n.d.). tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. Its utility is intrinsically linked to its chemical integrity. This guide provides a comprehensive overview of the stability and optimal storage conditions for this reagent. By understanding its chemical liabilities, researchers can ensure the reliability of their experimental outcomes and the long-term viability of their chemical inventories. This document synthesizes information on the compound's structure, potential degradation pathways, and recommended handling and storage protocols, offering field-proven insights for laboratory professionals.

Introduction and Chemical Profile

tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate is a substituted N-alkylated imidazole. The molecule incorporates three key functional groups that dictate its reactivity and stability: a bromo-substituted imidazole ring, an N-acetic acid tert-butyl ester side chain. The interplay of these groups determines the compound's overall stability profile.

Chemical Structure:

Caption: Acid-catalyzed degradation pathway of the tert-butyl ester.

Stability of the Bromo-Imidazole Ring

The imidazole ring itself is a stable aromatic system. However, the presence of the bromine atom introduces potential for reactivity.

-

Nucleophilic Substitution: The bromine atom on the imidazole ring can be susceptible to nucleophilic substitution, although this typically requires harsh conditions or specific catalysts.

-

Photostability: While no specific data is available for this compound, bromo-aromatic compounds can be sensitive to light, potentially leading to debromination or other radical-mediated reactions over extended periods.

Thermal Stability

The thermal stability of the compound is expected to be moderate. As a solid, it is likely stable at ambient temperatures. However, at elevated temperatures, decomposition can be expected. Thermal decomposition may lead to the release of irritating gases and vapors, including carbon oxides and hydrogen halides. [1]

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate, the following storage and handling procedures are recommended. These protocols are designed to mitigate the risks identified in the stability analysis.

Storage Conditions

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. Some suppliers recommend this temperature range. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent exposure to atmospheric moisture and oxygen, which could contribute to hydrolysis and oxidative degradation. |

| Light | Store in the dark (amber vial) | To protect against potential light-induced degradation of the bromo-imidazole moiety. |

| Container | Tightly sealed container | To prevent ingress of moisture and other atmospheric contaminants. [2][1] |

Handling Procedures

Proper handling is crucial to prevent contamination and degradation during use.

-

Inert Atmosphere Handling: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). This is particularly important when dispensing the material for use in sensitive reactions.

-

Avoidance of Contaminants:

-

Use clean, dry spatulas and glassware.

-

Avoid introducing acidic or basic contaminants into the storage container.

-

Ensure solvents used to dissolve the compound are anhydrous and free of acidic impurities.

-

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, preferably a chemical fume hood. [1]Wear appropriate PPE, including safety glasses, gloves, and a lab coat. The related compound, tert-butyl bromoacetate, is a lachrymator and causes skin and eye irritation. [1][3]

Caption: Workflow for ensuring the stability and safe handling of the compound.

Conclusion

The stability of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate is paramount for its successful application in research and development. The primary liability of this molecule is the acid-sensitive tert-butyl ester. By adhering to the storage and handling protocols outlined in this guide—namely, storage at refrigerated temperatures under an inert atmosphere and protection from light and moisture—researchers can significantly extend the shelf-life of this valuable reagent and ensure the integrity of their scientific work.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl bromoacetate, 99%. Retrieved from [Link]

-

NIC Industries. (n.d.). Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate. PubChem Compound Database. Retrieved from [Link]

- Davis, C. R., Ichiishi, N., Burke, B. J., & Tedrow, J. S. (2025). Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. The Journal of Organic Chemistry, 90(3), 1905-1911.

- Poon, D. J., & Nelson, S. G. (2009). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 1(1), 24-28.

- T. S. Fun, H. K., & T. S. S. Kumar, C. (2012). tert-Butyl 2-(1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o445.

- T. S. Fun, H. K., & T. S. S. Kumar, C. (2012). tert-Butyl 2-(1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o445.

- Reddy, K. S., Srinivas, K., & Reddy, P. P. (2007). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2007(15), 147-153.

Sources

An In-depth Technical Guide to the Solubility of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development, this document offers a detailed exploration of the theoretical principles governing its dissolution in various organic solvents. While specific experimental solubility data for this compound is not widely published, this guide presents a predicted solubility profile based on its structural attributes and the physicochemical properties of common solvents. Furthermore, a robust, step-by-step experimental protocol for determining both qualitative and quantitative solubility is provided to empower researchers in generating precise and reliable data. This guide is intended to be a practical resource for scientists engaged in the synthesis, purification, formulation, and analysis of this and structurally related compounds.

Introduction to tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate

Tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate is a heterocyclic organic compound with the molecular formula C9H13BrN2O2[1][2]. Its chemical structure features a bromo-substituted imidazole ring N-alkylated with a tert-butyl acetate group. This unique combination of a polar heterocyclic core and a more nonpolar ester moiety imparts a distinctive solubility profile that is crucial to understand for its application in organic synthesis and medicinal chemistry.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C9H13BrN2O2 | PubChem[1][2] |

| Molecular Weight | 261.12 g/mol | BLDpharm[3] |

| Predicted XLogP3 | 2.0 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

The predicted XLogP value of 2.0 suggests that the compound possesses a moderate degree of lipophilicity, indicating it is likely to have appreciable solubility in a range of organic solvents[2]. The presence of three hydrogen bond acceptors (the two nitrogen atoms of the imidazole ring and the carbonyl oxygen of the ester) and no hydrogen bond donors further influences its interaction with protic and aprotic solvents[4].

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible[5][6][7]. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate, its solubility in a given organic solvent will depend on a balance of several factors:

-

Polarity: The molecule possesses both polar (imidazole ring, ester group) and nonpolar (tert-butyl group, bromo substituent) regions. Its overall polarity will dictate its affinity for polar and nonpolar solvents.

-

Hydrogen Bonding: The nitrogen atoms of the imidazole ring and the carbonyl oxygen can act as hydrogen bond acceptors, enhancing solubility in protic solvents (e.g., alcohols) that can donate hydrogen bonds[4].

-

Dipole-Dipole Interactions: The polar C-Br bond and the ester group contribute to the molecule's dipole moment, promoting interactions with other polar molecules.

-

Van der Waals Forces: The nonpolar tert-butyl group and the overall molecular structure contribute to London dispersion forces, which are the primary mode of interaction with nonpolar solvents.

Predicted Solubility Profile

Based on the structural analysis and the principles of solubility, a qualitative prediction of the solubility of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate in a range of common organic solvents is presented below. It is imperative to note that these are predictions and should be confirmed by experimental determination.

| Solvent | Polarity | Predicted Solubility | Rationale for Prediction |

| Hexane | Nonpolar | Low | The significant polarity of the imidazole ring and ester group will limit solubility in a highly nonpolar solvent like hexane. |

| Toluene | Nonpolar | Moderate | The aromatic nature of toluene may allow for some π-stacking interactions with the imidazole ring, potentially leading to better solubility than in hexane. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM's polarity is well-suited to interact with the polar functionalities of the molecule without the steric hindrance of hydrogen bonding, making it a good solvent candidate. |

| Ethyl Acetate | Polar Aprotic | High | As an ester itself, ethyl acetate shares structural similarity with the solute's functional group, promoting favorable dipole-dipole interactions. |

| Acetone | Polar Aprotic | High | The strong dipole moment of acetone will effectively solvate the polar regions of the molecule. |

| Acetonitrile | Polar Aprotic | High | Acetonitrile is a polar aprotic solvent capable of strong dipole-dipole interactions, which should lead to good solubility. |

| Isopropanol | Polar Protic | Moderate to High | The ability of isopropanol to act as a hydrogen bond donor will facilitate interaction with the nitrogen and oxygen atoms of the solute. |

| Ethanol | Polar Protic | Moderate to High | Similar to isopropanol, ethanol's protic nature and polarity should enable good solvation. |

| Methanol | Polar Protic | Moderate | While methanol is a good hydrogen bond donor, its high polarity might be slightly less compatible with the nonpolar tert-butyl group compared to longer-chain alcohols. |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | DMF is a powerful polar aprotic solvent with a large dipole moment, making it an excellent candidate for dissolving a wide range of organic compounds, including this one. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is another highly polar aprotic solvent known for its exceptional solvating power for a broad spectrum of organic molecules[8]. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. This section outlines a two-stage process for determining the solubility of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate.

Stage 1: Qualitative Solubility Assessment

This initial screening provides a rapid estimation of solubility in a range of solvents.

Objective: To visually assess whether the compound is soluble, partially soluble, or insoluble in a selection of solvents at a defined concentration.

Materials:

-

tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate

-

A selection of organic solvents (e.g., those listed in the predicted solubility table)

-

Small vials or test tubes (e.g., 1.5 mL or 4 mL)

-

Vortex mixer

-

Analytical balance

Procedure:

-

Preparation: Accurately weigh approximately 5-10 mg of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate into a series of labeled vials.

-

Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.

-

Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.

-

Observation: Visually inspect the vial against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Solvent Addition (for partially soluble or insoluble): If the compound is not fully soluble, add another measured volume of the solvent (e.g., 0.5 mL) and repeat the mixing and observation steps. Continue this process up to a defined total volume (e.g., 2 mL).

-

Record Results: Document the observations for each solvent, noting the approximate concentration at which dissolution occurred if applicable.

-

Repeat: Perform the same procedure for all selected solvents.

Stage 2: Quantitative Solubility Determination (Thermodynamic Solubility)

This method provides a precise measurement of the equilibrium solubility of the compound. The shake-flask method followed by concentration analysis is a gold standard.

Objective: To determine the exact concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

-

tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate

-

Selected organic solvents

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate to a vial (enough to ensure that undissolved solid will remain).

-

Add a known volume of the desired solvent.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Sample Analysis by HPLC:

-

Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

-

Dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample solution into the HPLC and record the peak area.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Visualizations

Chemical Structure of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate

Caption: 2D structure of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate.

Experimental Workflow for Quantitative Solubility Determination

Caption: Workflow for quantitative solubility determination.

Conclusion

Understanding the solubility of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate is fundamental for its effective use in research and development. This guide has provided a theoretical basis for predicting its solubility, a qualitative solubility profile, and a detailed experimental protocol for its precise determination. By applying the principles and methods outlined herein, researchers can confidently assess the solubility of this compound, enabling informed decisions in downstream applications such as reaction optimization, purification, and formulation development. The provided experimental framework serves as a robust starting point for generating the critical data required for advancing pharmaceutical research.

References

-

PubChem. (n.d.). tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 2-(4-bromo-1h-imidazol-1-yl)acetate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (1H-imidazol-1-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Oreate AI Blog. (2023, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

Sources

- 1. tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate | C9H13BrN2O2 | CID 59599442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Tert-butyl 2-(4-bromo-1h-imidazol-1-yl)acetate (C9H13BrN2O2) [pubchemlite.lcsb.uni.lu]

- 3. 877399-17-2|tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate|BLD Pharm [bldpharm.com]

- 4. tert-Butyl (1H-imidazol-1-yl)acetate | C9H14N2O2 | CID 10103810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. lifechemicals.com [lifechemicals.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate

This guide provides a comprehensive technical overview of the molecular structure and conformational properties of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule, this document leverages detailed crystallographic and spectroscopic information from its close structural analog, tert-Butyl 2-(1H-imidazol-1-yl)acetate, in conjunction with established principles of computational chemistry and organic synthesis to provide a robust and insightful analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary for the study of this and similar molecular scaffolds.

Introduction: The Significance of Substituted Imidazole Acetates

Imidazole-containing compounds are ubiquitous in nature and pharmacology, forming the core of many essential biomolecules and therapeutic agents. The introduction of a bromo substituent and an acetate moiety to the imidazole ring, as in tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate, can significantly influence the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and hydrogen bonding capabilities. These modifications are critical in modulating a compound's pharmacokinetic and pharmacodynamic profile, making a thorough understanding of its three-dimensional structure and conformational dynamics a prerequisite for rational drug design and development.

Molecular Structure and Physicochemical Properties

The fundamental structural and physicochemical properties of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate are summarized below. These values are a combination of information available from public chemical databases and predicted parameters.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃BrN₂O₂ | PubChem[1] |

| Molecular Weight | 261.12 g/mol | PubChem[1] |

| IUPAC Name | tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate | PubChem[1] |

| SMILES | CC(C)(C)OC(=O)CN1C=C(N=C1)Br | PubChem[2] |

| InChI | InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)5-12-4-7(10)11-6-12/h4,6H,5H2,1-3H3 | PubChem[2] |

Conformational Analysis: Insights from a Non-Brominated Analog

Direct crystallographic data for tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate is not publicly available. However, the crystal structure of its non-brominated counterpart, tert-Butyl 2-(1H-imidazol-1-yl)acetate, provides invaluable insights into the likely conformation of the title compound[3].

The key conformational feature of tert-Butyl 2-(1H-imidazol-1-yl)acetate is the dihedral angle between the imidazole ring and the acetate plane, which is approximately 80.54°[3]. This near-orthogonal arrangement minimizes steric hindrance between the bulky tert-butyl group and the imidazole ring. It is highly probable that the bromo-derivative adopts a similar conformation. The introduction of the bromine atom at the 4-position of the imidazole ring is not expected to induce a dramatic change in this dihedral angle, as it is located on the periphery of the ring and does not significantly increase steric bulk in the immediate vicinity of the acetate substituent.

In the crystal lattice of the non-brominated analog, molecules are observed to form centrosymmetric dimers through C-H···O hydrogen bonds[3]. A similar packing arrangement can be anticipated for the bromo-derivative, potentially with additional weak Br···N or Br···O halogen bonding interactions influencing the crystal packing.

Synthesis and Characterization

The synthesis of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate can be achieved through the N-alkylation of 4-bromo-1H-imidazole with a suitable tert-butyl acetate precursor. A general and reliable protocol is detailed below.

Experimental Protocol: Synthesis of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate

Materials:

-

4-Bromo-1H-imidazole

-

tert-Butyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of 4-bromo-1H-imidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add tert-butyl bromoacetate (1.2 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate.

Causality Behind Experimental Choices:

-

Potassium carbonate is used as a base to deprotonate the imidazole nitrogen, facilitating its nucleophilic attack on the electrophilic carbon of tert-butyl bromoacetate.

-

Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

-

The aqueous workup with sodium bicarbonate removes any unreacted acidic starting materials, and the brine wash helps to remove water from the organic layer.

-

Column chromatography is a standard technique for purifying organic compounds based on their polarity.

Predicted Spectroscopic Data for Characterization

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.5-7.6 (s, 1H, imidazole C2-H)

-

δ 7.0-7.1 (s, 1H, imidazole C5-H)

-

δ 4.6-4.7 (s, 2H, -CH₂-)

-

δ 1.4-1.5 (s, 9H, -C(CH₃)₃)

Predicted ¹³C NMR (CDCl₃, 101 MHz):

-

δ 166-167 (C=O)

-

δ 138-139 (imidazole C2)

-

δ 122-123 (imidazole C5)

-

δ 115-116 (imidazole C4-Br)

-

δ 83-84 (-C(CH₃)₃)

-

δ 49-50 (-CH₂-)

-

δ 28 (-C(CH₃)₃)

Molecular Modeling and Conformational Space

Computational modeling is a powerful tool for exploring the conformational landscape of molecules and understanding the energetic factors that govern their preferred shapes.

Workflow for Computational Analysis

Caption: A typical workflow for the computational conformational analysis of the title compound.

A systematic conformational search would likely reveal that the global minimum energy conformation is one where the tert-butyl group is oriented away from the imidazole ring, and the acetate group is roughly perpendicular to the plane of the imidazole ring, consistent with the crystallographic data of the non-brominated analog. The bromine atom's influence on the electronic properties of the imidazole ring can also be investigated through calculations of molecular electrostatic potential and frontier molecular orbitals.

Potential Applications in Drug Development

Substituted imidazoles are known to exhibit a wide range of biological activities. The introduction of a bromine atom can enhance membrane permeability and introduce a potential site for metabolic transformation or specific interactions with biological targets. The tert-butyl ester group can act as a lipophilic moiety to improve cell penetration and may be cleaved in vivo by esterases to release a more polar active compound. Therefore, tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate represents a promising scaffold for the development of novel therapeutic agents. Further investigation into its biological activity is warranted.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and conformation of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate. By leveraging experimental data from its non-brominated analog and employing established synthetic and computational methodologies, a comprehensive understanding of this molecule has been constructed. The insights presented herein are intended to serve as a valuable resource for researchers engaged in the design and development of novel imidazole-based therapeutic agents. The provided protocols and predictive data offer a solid foundation for the synthesis, characterization, and further investigation of this and related compounds.

References

-

tert-Butyl 2-(1H-imidazol-1-yl)acetate. Al-Mohammed, N. N., Alias, Y., Abdullah, Z., & Khaledi, H. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o445. [Link]

-

Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Singh, S. K., Reddy, P. G., Rao, K. S., & Pal, M. (2008). Beilstein Journal of Organic Chemistry, 4, 39. [Link]

-

Supporting Information for "Palladium-Catalyzed Annulation of Arynes with Diazo Compounds". Wiley-VCH. (2007). [Link]

-

tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate. PubChem. [Link]

- Synthesis method of tert-butyl bromoacetate.

-

Tert-butyl 2-(4-bromo-1h-imidazol-1-yl)acetate. PubChemLite. [Link]

-

Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. Kumar, V. S., Mary, Y. S., Pradhan, K., Brahman, D., Mary, Y. S., Serdaroğlu, G., ... & Roxy, M. S. (2020). Heliyon, 6(10), e05182. [Link]

-

Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. OUCI. [Link]

-

A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]

-

Conformational flexibility of mammalian cytochrome P450 2B4 in binding imidazole inhibitors with different ring chemistry and side chains. Solution thermodynamics and molecular modeling. Locuson, C. W., 2nd, Hutzler, J. M., & Tracy, T. S. (2007). Biochemistry, 46(3), 883–893. [Link]

-

Computational Studies on Imidazole Heme Conformations. Bidon-Chanal, A., & Luque, F. J. (2006). The Journal of Physical Chemistry B, 110(30), 14868–14875. [Link]

-

3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide. Ibrahim, H., & Bala, M. D. (2016). IUCrData, 1(1), x160001. [Link]

-

tert-Butyl 2-(1H-imidazol-1-yl)acetate. ResearchGate. [Link]

-

Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Liu, Z., Li, Y., Chen, H., Lai, H. T., Wang, P., Wu, S. Y., ... & Zhou, J. (2022). Journal of Medicinal Chemistry, 65(10), 7136–7157. [Link]

-

Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. Al-Hussain, S. A., Al-Tamimi, A. M., Al-Ghamdi, K. M., Al-Otaibi, T. M., Al-Anazi, M. R., Al-Harbi, L. N., ... & El-Emam, A. A. (2023). Molecules, 28(14), 5348. [Link]

-

1H-Imidazole, 4-bromo-. PubChem. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate: Key Intermediates and Strategic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate, a valuable building block in medicinal chemistry. We will delve into the critical aspects of synthesizing the key intermediate, 4-bromo-1H-imidazole, by comparing various synthetic strategies and their underlying mechanistic principles. Furthermore, this guide will provide a detailed analysis of the subsequent N-alkylation reaction, offering insights into the selection of optimal reaction conditions to ensure high yield and purity of the final product. Detailed experimental protocols, characterization data, and visual representations of the synthetic workflows are included to facilitate a thorough understanding for researchers in drug discovery and development.

Introduction: The Significance of Substituted Imidazoles

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore for interacting with various biological targets. The targeted functionalization of the imidazole ring, such as through bromination and N-alkylation, allows for the fine-tuning of a molecule's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile.

tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate serves as a versatile intermediate, combining the reactive handle of a bromine atom, amenable to cross-coupling reactions, with a protected carboxylic acid moiety that can be deprotected for further derivatization. This makes it a valuable precursor for the synthesis of a diverse range of complex molecules with potential therapeutic applications.

Synthesis of the Core Intermediate: 4-bromo-1H-imidazole